rhodium(3+);trinitrate;hydrate

Heterogeneous catalysis Decalin ring opening Rhodium nanoparticle size

Chloride residues from conventional Rh precursors poison catalyst surfaces, suppressing WGS activity and altering olefin/paraffin ratios. Rhodium(III) nitrate hydrate eliminates halide contamination, delivering superior catalytic performance. - Produces Rh NPs of 1.5-1.7 nm on Al₂O₃-26% smaller than chloride-derived catalysts. - Clean nitrate decomposition leaves no catalyst-poisoning residues (no CeOCl formation). - Available as ~36% Rh basis hydrate solid or 10% w/w Rh nitric acid solution.

Molecular Formula H2N3O10Rh
Molecular Weight 306.94 g/mol
Cat. No. B8022124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerhodium(3+);trinitrate;hydrate
Molecular FormulaH2N3O10Rh
Molecular Weight306.94 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Rh+3]
InChIInChI=1S/3NO3.H2O.Rh/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3
InChIKeyQKLCKVVKVHCMIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodium(III) Nitrate Hydrate — Technical Baseline for Catalyst Precursor Procurement and Selection


Rhodium(3+);trinitrate;hydrate (rhodium(III) nitrate hydrate, CAS 10139-58-9 anhydrous; CAS 13465-43-5 dihydrate) is an inorganic rhodium(III) salt with the formula Rh(NO₃)₃·xH₂O [1]. The compound is commercially supplied either as a yellow to brown hygroscopic crystalline solid (hydrate, ~36% Rh basis) or as a dark orange-brown aqueous solution (~10% w/w Rh in >5 wt.% HNO₃) . Its density is 1.41 g/cm³ at 25°C, and it is soluble in water, alcohol, and acetone . Unlike halide-containing rhodium sources, the nitrate counterion decomposes cleanly upon calcination/reduction without leaving catalyst-poisoning residues, making this compound the predominant industrial precursor for heterogeneous rhodium catalyst manufacture, particularly for automotive three-way catalysts (approximately 72% of rhodium production consumed via the nitrate route) [2].

Why Rhodium(III) Nitrate Hydrate Cannot Be Simply Replaced by Rhodium Chloride, Acetate, or Sulfate in Catalyst Synthesis


The selection of a rhodium precursor salt is not a trivial formulation detail — it fundamentally dictates the resulting catalyst's metal particle size, reducibility, surface cleanliness, and ultimately catalytic activity and selectivity [1]. Rhodium(III) chloride (RhCl₃·xH₂O), the most common alternative, introduces residual chloride ions that act as a catalytic poison by suppressing promotional water-gas shift activity, altering product olefin/paraffin ratios in CO hydrogenation, and substituting into ceria support lattices to form stable CeOCl phases at reduction temperatures as low as 323–523 K [2][3][4]. Rhodium(III) acetate and sulfate precursors decompose during reduction to leave surface-poisoning residues that result in very minimal CO adsorption on the finished catalyst [5]. Rhodium(III) acetylacetonate, while halide-free, yields larger Rh particles with lower dispersion than the nitrate route in ethanol steam reforming applications [6]. The quantitative evidence presented in Section 3 demonstrates that rhodium(III) nitrate hydrate produces consistently smaller metal nanoparticles, cleaner catalyst surfaces, and superior catalytic performance across multiple industrially relevant reactions compared with each of these alternatives.

Quantitative Differential Evidence for Rhodium(III) Nitrate Hydrate vs. Closest Precursor Comparators


Rhodium Nanoparticle Size and Decalin Ring-Opening Activity: Nitrate vs. Chloride vs. Ammine-Complex Precursors

In a systematic 2025 study, 1%Rh/γ-Al₂O₃ catalysts were prepared from three different rhodium precursors — Rh(NO₃)₃, RhCl₃, and [Rh(NH₃)₅Cl]Cl₂ — and tested for decalin ring opening under high pressure [1]. The nitrate-derived catalyst produced the smallest Rh nanoparticles and the highest catalytic activity. The activity decreased in the order NO₃⁻ > Cl⁻ > [Rh(NH₃)₅Cl]Cl₂, inversely correlating with particle size. The nitrate-based catalyst achieved a partial ring-opening selectivity of ~74% at 67% total decalin conversion — the highest selectivity among all precursors tested [1]. The smaller particle size from the nitrate precursor (1.7 nm by TEM) is attributed to stronger metal–support interactions, as evidenced by XPS showing a small positive charge (δ+) on Rh atoms that is especially pronounced for the nitrate-derived sample [1].

Heterogeneous catalysis Decalin ring opening Rhodium nanoparticle size Precursor effect Rh/Al₂O₃

Water-Gas Shift (WGS) Activity Promotion: Rhodium Nitrate vs. Rhodium Chloride Precursor on Fe₂O₃/ZrO₂

A 2015 study in Catalysis Today directly compared rhodium nitrate and rhodium chloride as precursors for Rh-promoted Fe₂O₃/ZrO₂ and CeO₂/ZrO₂ WGS catalysts under industrially relevant conditions (623–773 K, 21 bar, H₂O/CO ratio ~2) [1]. Rhodium nitrate as precursor resulted in better WGS activity performance over Rh/Fe₂O₃/ZrO₂ compared to rhodium chloride. For Rh/CeO₂/ZrO₂, the nitrate precursor yielded better methanation activity. Critically, the presence of residual chlorine from the chloride precursor was found to suppress both the promotional WGS activity of rhodium and the methanation activity [1]. The study explicitly concludes that Rh(NO₃)₃ results in a better promotion effect on iron oxide than RhCl₃ [1].

Water-gas shift Hydrogen production Rhodium precursor effect Chloride poisoning Industrial catalysis

Comparative Reducibility and Surface Cleanliness: Nitrate vs. Acetate, Sulfate, and Carbonyl Precursors on Rh/Al₂O₃

A foundational 1982 study by Worley et al. systematically compared five rhodium precursor materials — RhCl₃·3H₂O, Rh(NO₃)₃·2H₂O, Rh₆(CO)₁₆, [Rh(OCOCH₃)₂]₂, and Rh₂(SO₄)₃ — for their tendency to produce clean, CO-adsorbing Rh metal surfaces upon reduction on γ-Al₂O₃ [1]. The key finding: nitrate and carbonyl precursors are most easily reduced to rhodium metal and yield surfaces with abundant CO adsorption sites. In sharp contrast, the acetate and sulfate anions poison the Rh/Al₂O₃ surface through decomposition during reduction, leading to very minimal CO adsorption [1]. This finding was corroborated by a separate TGA study showing that rhodium(III) nitrate supported on γ-Al₂O₃ undergoes complete reduction to Rh⁰ in nitrogen or hydrogen at 400–690 K, whereas rhodium(III) sulfite failed to yield Rh metal dispersions under identical conditions [2].

Rhodium catalyst preparation CO adsorption Precursor reducibility Surface poisoning Rh/Al₂O₃

Halide-Free Formulation: Quantitative Industrial Requirement for Stable and Effective Rhodium Nitrate Catalysis

US Patent 4,983,372 explicitly states that 'in order for rhodium nitrate to be stable and effective, it is essential that it be free of halide. Otherwise, even minor amounts of the halide adversely affect its catalytic activity and performance' [1]. The patent documents that approximately 72% of global rhodium production as rhodium nitrate is consumed as an impregnation agent for manufacturing heterogeneous three-way automotive exhaust catalysts, with an additional 10–15% used as a homogeneous catalyst precursor in oxo-alcohol hydroformylation [1]. The industrial consensus, reinforced by a 2024 conference report from the Nikolaev Institute of Inorganic Chemistry, identifies that chloride ions are often a catalytic poison with corrosive effects on carrier materials, and that 'nitrate systems — nitric acid solutions of rhodium and platinum, palladium nitrate — are the most widely used alternatives to halide precursors on an industrial scale' [2]. Commercial specifications reflect this requirement: Johnson Matthey's rhodium nitrate solution is characterized by 'low halide content' and contains up to 6% free nitric acid to prevent hydrolysis and ensure stability .

Halide-free Catalyst poisoning Chloride contamination Automotive three-way catalyst Rhodium nitrate specification

CO Hydrogenation Product Selectivity: Nitrate-Derived vs. Chloride-Derived Rh/SiO₂ Catalysts

Silica-supported rhodium catalysts prepared from nitrate and chloride precursors were tested under identical CO hydrogenation conditions [1]. Both catalysts exhibited similar overall reaction rates and selectivities to major product families. However, a critical difference emerged in product distribution: the ex-chloride catalyst showed a lower 1-olefin/n-paraffin ratio compared to the ex-nitrate catalyst [1]. H₂ temperature-programmed desorption (TPD) revealed much higher H₂ desorption from the ex-chloride catalyst, indicating that residual chloride species enhance hydrogen spillover from Rh metal particles to the SiO₂ support, creating additional acid sites on the silica surface where olefins are hydrogenated to paraffins [1]. This chloride-induced change in product selectivity is not detectable by routine characterization (XPS, TEM, H₂ chemisorption, CO-FTIR showed no disparate features between the two catalysts), underscoring the need for catalytic testing to reveal precursor-dependent performance differences [1].

CO hydrogenation Olefin/paraffin ratio Rh/SiO₂ catalyst Chloride effect Syngas conversion

Optimal Application Scenarios for Rhodium(III) Nitrate Hydrate Based on Quantitative Comparative Evidence


Automotive Three-Way Catalyst (TWC) Washcoat Impregnation — Halide-Free Rhodium Delivery

Approximately 72% of global rhodium consumption as rhodium nitrate is directed toward heterogeneous three-way automotive exhaust catalyst manufacture via washcoat impregnation [1]. The halide-free nature of the nitrate precursor is functionally essential: residual chloride from RhCl₃ routes acts as a catalytic poison and has corrosive effects on the cordierite monolith and alumina washcoat [1][2]. The nitrate precursor's clean decomposition leaves no poisoning residues, and the small Rh nanoparticle size (1.7 nm on Al₂O₃) achievable from nitrate precursors maximizes precious metal dispersion — a critical economic factor given rhodium's high cost [3]. Commercial solutions are standardized at 10–15% w/w Rh content in dilute HNO₃ for direct impregnation use .

Supported Rhodium Catalyst Synthesis for Selective Ring Opening and Hydrogenation — Maximizing Dispersion and Activity

For selective ring-opening reactions (e.g., decalin in diesel upgrading) and hydrogenation processes, the rhodium nitrate precursor delivers Rh nanoparticle sizes of 1.5–1.7 nm — 26% smaller than chloride-derived catalysts on the same γ-Al₂O₃ support [3]. This translates to a ring-opening selectivity of ~74% at 67% conversion, outperforming chloride and ammine-complex precursors [3]. The high reducibility of the nitrate precursor ensures clean conversion to metallic Rh⁰ with abundant CO-adsorbing surface sites, whereas acetate and sulfate alternatives produce intrinsically poisoned surfaces with very minimal CO adsorption [4]. For laboratories and manufacturers synthesizing supported Rh catalysts, the nitrate hydrate (solid, ~36% Rh basis) provides precise gravimetric control of Rh loading .

Water-Gas Shift and Syngas Conversion Catalysts — Avoiding Chloride-Induced Activity Suppression

In high-pressure water-gas shift (WGS) applications operating at 21 bar and 623–773 K, rhodium nitrate as precursor yields superior WGS promotion on Fe₂O₃/ZrO₂ compared to rhodium chloride, which leaves residual chlorine that suppresses both WGS and methanation activity [5]. For CO hydrogenation (syngas) catalysts, the nitrate-derived Rh/SiO₂ catalyst preserves a higher 1-olefin/n-paraffin ratio compared to chloride-derived analogs, avoiding the chloride-induced hydrogen spillover that drives undesired olefin hydrogenation to paraffins [6]. Procurement of the nitrate precursor for these applications directly avoids the hidden product-selectivity penalty that would otherwise only be discovered during catalytic performance testing.

Homogeneous Catalyst Precursor for Oxo-Alcohol Hydroformylation and Organometallic Synthesis

Approximately 10–15% of rhodium nitrate production serves as a precursor for homogeneous hydroformylation catalysts used in the industrial oxo-alcohol process [1]. For organometallic complex synthesis (phosphine, carbene, or amine Rh complexes), the nitrate precursor functions as a halide-free Rh(III) source, avoiding chloride contamination that can compete with desired ligand coordination and alter catalytic selectivity [7]. The aqueous solution form (~10% w/w Rh in HNO₃) offers convenient liquid handling for solution-phase complex synthesis, while the solid hydrate enables use in non-aqueous solvent systems .

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